

# Spectroscopic Profile of Ethyl 2-(4-aminocyclohexyl)acetate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-(4-aminocyclohexyl)acetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-(4-aminocyclohexyl)acetate**, a key intermediate in the synthesis of various pharmaceutical compounds, including dopamine receptor ligands.<sup>[1]</sup> This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this compound.

## Chemical Structure and Properties

- IUPAC Name: **Ethyl 2-(4-aminocyclohexyl)acetate**
- Molecular Formula:  $C_{10}H_{19}NO_2$
- Molecular Weight: 185.26 g/mol

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyl 2-(4-aminocyclohexyl)acetate**, providing insights into its structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR) Data

A patent for the preparation of **Ethyl 2-(4-aminocyclohexyl)acetate** provides the following <sup>1</sup>H NMR data, acquired in CDCl<sub>3</sub> at 400 MHz.[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	Quartet (q), J = 7.2 Hz	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.29	Doublet (d), J = 12 Hz	1H	CH-NH <sub>2</sub>
1.80-2.42	Multiplet (m)	8H	Cyclohexyl protons and -CH <sub>2</sub> -COO-
1.15-1.28	Multiplet (m)	5H	Cyclohexyl protons and -NH <sub>2</sub>
1.25 (estimated)	Triplet (t)	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

While specific experimental data for the <sup>13</sup>C NMR of **Ethyl 2-(4-aminocyclohexyl)acetate** is not readily available in the searched literature, predicted chemical shifts based on its structure are presented below. Actual experimental values may vary slightly.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~173	C=O (Ester)
~60	-O-CH <sub>2</sub> -CH <sub>3</sub>
~50	CH-NH <sub>2</sub>
~40	-CH <sub>2</sub> -COO-
~30-35	Cyclohexyl CH <sub>2</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **Ethyl 2-(4-aminocyclohexyl)acetate** are expected to be as follows:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (primary amine)
2850-2960	Strong	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester)
~1180	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **Ethyl 2-(4-aminocyclohexyl)acetate**, electrospray ionization (ESI) is a common technique.

m/z	Interpretation
186	[M+H] <sup>+</sup> (protonated molecular ion)[1]
140	[M+H - C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup> (loss of ethanol)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 2-(4-aminocyclohexyl)acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse experiment.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64.
  - Relaxation Delay: 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, depending on sample concentration.
  - Relaxation Delay: 2-5 seconds.

### IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
  - Solution: Dissolve the sample in a suitable solvent (e.g., CCl<sub>4</sub>) and place in a solution cell.

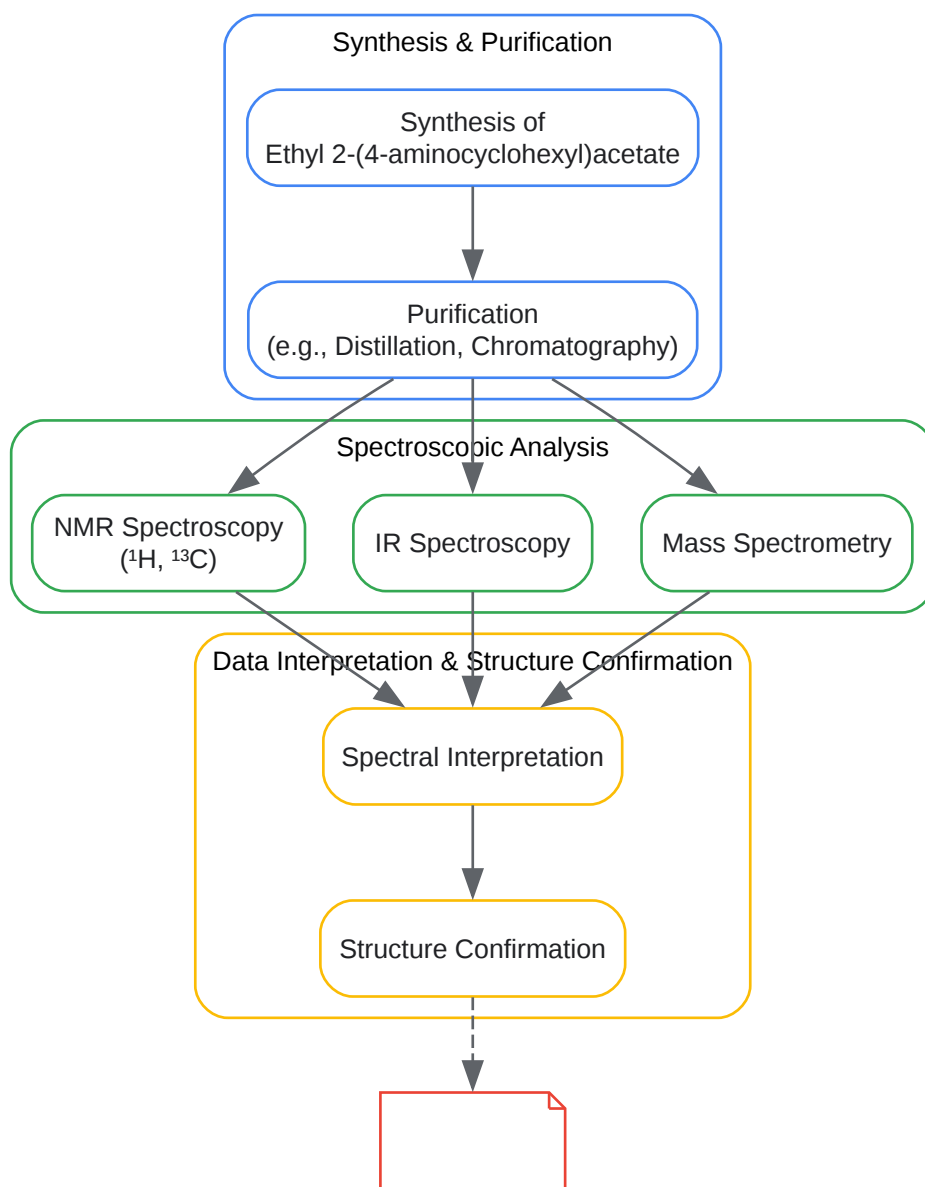
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.

## Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, often coupled with a liquid chromatography (LC) system.
- Acquisition (ESI-MS):
  - Ionization Mode: Positive ion mode.
  - Capillary Voltage: 3-4 kV.
  - Drying Gas Flow and Temperature: Optimized for the specific instrument.
  - Mass Range:  $m/z$  50-500.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like **Ethyl 2-(4-aminocyclohexyl)acetate**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

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## References

- 1. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]
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